molecular formula C29H27ClN2O3 B2775560 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 895646-05-6

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2775560
CAS No.: 895646-05-6
M. Wt: 487
InChI Key: YQJYPENSBHCRIM-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C29H27ClN2O3 and its molecular weight is 487. The purity is usually 95%.
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Properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O3/c1-4-19-5-7-21(8-6-19)28(34)25-16-32(26-14-11-22(30)15-24(26)29(25)35)17-27(33)31-23-12-9-20(10-13-23)18(2)3/h5-16,18H,4,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJYPENSBHCRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure

The compound features a quinoline core substituted with various functional groups, which contribute to its biological properties. The structural formula can be summarized as follows:

C20H22ClN3O2\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}

Antitumor Activity

Research indicates that compounds related to quinolines often exhibit significant antitumor properties. In a study assessing the cytotoxic effects of various derivatives, it was found that quinoline-based compounds could inhibit the proliferation of cancer cells. For instance, certain derivatives showed IC50 values ranging from 4.7 to 334 nM against human tumor cell lines expressing folate receptors .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for cancer cell metabolism. Quinoline derivatives are known to target pathways such as the folate synthesis pathway, potentially disrupting nucleotide synthesis essential for rapidly dividing cells .

Antimicrobial Activity

In addition to antitumor effects, quinoline derivatives have been investigated for their antimicrobial properties. A related study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that modifications in the quinoline structure could enhance antimicrobial activity .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that modifications in the quinoline structure significantly affected cytotoxicity. Compounds with specific substitutions showed enhanced activity against resistant cancer cell lines, indicating a potential therapeutic application in oncology.

CompoundIC50 (nM)Cell Line
Compound A150KB
Compound B200IGROV1
Compound C50HeLa

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to increased potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

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